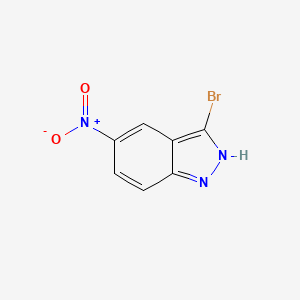

3-bromo-5-nitro-1H-indazole

Overview

Description

3-Bromo-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of both bromine and nitro groups in the 3 and 5 positions, respectively, makes this compound particularly interesting for chemical synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes that can result in various therapeutic effects .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biochemical pathways, contributing to their broad range of medicinal applications .

Pharmacokinetics

The compound’s molecular weight is 24203 , which could influence its bioavailability.

Result of Action

Indazole derivatives are known to have a wide range of biological activities, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-bromo-5-nitro-1H-indazole. For instance, it should be used in a laboratory setting, following safety procedures . It may irritate the skin, eyes, and respiratory system, so appropriate protective equipment should be worn, and good ventilation should be maintained . Care should be taken to avoid mixing the compound with combustible materials and oxidizers to prevent the risk of fire and explosion .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-nitro-1H-indazole plays a crucial role in biochemical reactions, particularly due to its interactions with enzymes and proteins. It has been observed to interact with nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). This interaction is significant as NO is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission . Additionally, this compound has shown potential in inhibiting certain enzymes, which could be beneficial in therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of NOS, leading to altered levels of nitric oxide. This modulation can impact gene expression and cellular metabolism, affecting various cell functions. For instance, the compound’s ability to inhibit NOS can lead to reduced NO levels, which may influence processes such as cell proliferation and apoptosis . Furthermore, this compound has been studied for its potential anti-inflammatory and anticancer properties, highlighting its impact on cellular health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of NOS, inhibiting its activity and thereby reducing NO production . This inhibition can lead to downstream effects on various signaling pathways and gene expression. Additionally, the compound’s nitro group plays a role in its reactivity, contributing to its ability to interact with other biomolecules and enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of NOS and associated cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits NOS without causing significant toxicity . At higher doses, adverse effects such as respiratory irritation and skin irritation have been reported . These findings highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes metabolic transformations, including reduction and conjugation reactions, which can affect its bioavailability and efficacy . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic contexts.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can impact its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-nitro-1H-indazole typically involves the bromination of 5-nitro-1H-indazole. The process includes the following steps:

Starting Material: 5-nitro-1H-indazole.

Reaction Medium: N,N-dimethylformamide (DMF).

Reagent: Bromine solution.

Industrial Production Methods: The described synthesis method is suitable for industrial production due to its simplicity, mild reaction conditions, and high yield (approximately 95%) .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-nitro-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group.

Oxidation Reactions: Further oxidation can occur under specific conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

Substitution: Formation of various substituted indazoles.

Reduction: Formation of 3-bromo-5-amino-1H-indazole.

Oxidation: Formation of higher oxidation state compounds.

Scientific Research Applications

3-Bromo-5-nitro-1H-indazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Comparison with Similar Compounds

3-Bromo-7-nitroindazole: Similar structure but different position of the nitro group.

5-Bromo-1H-indazole: Lacks the nitro group.

5-Nitro-1H-indazole: Lacks the bromine atom.

Uniqueness: 3-Bromo-5-nitro-1H-indazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

3-Bromo-5-nitro-1H-indazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various studies and findings.

This compound can be synthesized through a bromination reaction of 5-nitro-1H-indazole using bromine in a dimethylformamide (DMF) solution. The synthesis process yields a high recovery rate of approximately 95%, indicating its potential for industrial production due to the availability of raw materials and mild reaction conditions .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound:

- Bactericidal Action : The compound exhibits selective activity against Gram-positive bacteria, demonstrating significant inhibition against Staphylococcus aureus and Enterococcus species. Minimum inhibitory concentrations (MICs) range from 15.625 μM to 125 μM for various strains .

- Mechanism of Action : The bactericidal effect is believed to stem from the inhibition of protein synthesis, nucleic acid production, and peptidoglycan synthesis, which are critical for bacterial growth and replication .

- Biofilm Inhibition : Studies indicate that this compound shows moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBICs) ranging from 62.216–124.432 μg/mL .

Anticancer Activity

Research into the anticancer properties of indazole derivatives, including this compound, has revealed promising results:

- Cellular Potency : Indazole derivatives have been shown to possess potent activity against various cancer cell lines. For instance, modifications in the indazole structure have led to compounds with IC50 values in the nanomolar range against specific kinases involved in cancer progression .

- Tumor Inhibition : Pharmacological tests indicate that indazole derivatives can act as effective anti-tumor agents, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects:

- Inflammation Modulation : Compounds within the indazole family have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production and signaling pathways associated with inflammation .

Comparative Biological Activity Table

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antimicrobial Activity (MIC μM) | Anticancer Activity (IC50 nM) | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | 15.625 - 125 | Varies (nanomolar range) | Yes |

| Other Indazole Derivatives | Varies | Varies | Yes |

Case Studies

Several case studies illustrate the effectiveness of indazole derivatives in clinical settings:

- Clinical Isolates : A study demonstrated that modified indazoles exhibited enhanced antibacterial activity against clinical isolates of MRSA, showcasing their potential as therapeutic agents in treating resistant bacterial infections .

- Cancer Cell Lines : Another research effort focused on the evaluation of indazole derivatives against various cancer cell lines, revealing significant cytotoxicity correlated with structural modifications that enhance binding affinity to target proteins involved in tumor growth .

Properties

IUPAC Name |

3-bromo-5-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTGRKBQTUKOAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348776 | |

| Record name | 3-bromo-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67400-25-3 | |

| Record name | 3-bromo-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-3-bromoindazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.